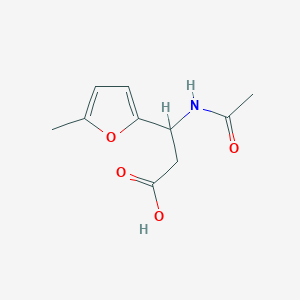
3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid , also known by its IUPAC name 3-(5-methyl-2-furyl)-beta-alanine , is a chemical compound with the molecular formula C8H11NO3 . It belongs to the class of nitrobenzenes and contains a furan moiety in its structure .
Synthesis Analysis
Several synthetic methods have been explored for the preparation of this compound. One approach involves the catalytic protodeboronation of alkyl boronic esters, utilizing a radical mechanism. This method allows for the reduction of 1°, 2°, and 3° alkyl boronic esters, leading to the formation of 3-(5-methylfuran-2-yl)alanine . Another study reports the synthesis of 3-(furan-2-yl)alanine derivatives via hydroarylation of the carbon–carbon double bond using Brønsted superacid TfOH .
Molecular Structure Analysis
The molecular structure of This compound consists of a furan ring attached to a beta-alanine backbone. The acetamido group is also present, contributing to its overall composition .
Chemical Reactions Analysis
The compound can undergo various reactions, including protodeboronation , which is essential for its synthesis. Additionally, protonation of the carbon–carbon double bond may lead to O,C-diprotonated species, enabling further transformations .
Physical And Chemical Properties Analysis
Mechanism of Action
The exact mechanism of action of 3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. These pathways play a crucial role in the regulation of various cellular processes, including inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Additionally, this compound has been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. Furthermore, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. Additionally, it exhibits various biological activities, which make it a potential therapeutic agent for various diseases. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are required to elucidate its exact mode of action. Additionally, its efficacy and safety need to be evaluated in preclinical and clinical studies before it can be used as a therapeutic agent.
Future Directions
There are several future directions for the research on 3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid. First, further studies are required to elucidate its exact mechanism of action. Second, its efficacy and safety need to be evaluated in preclinical and clinical studies. Third, its potential therapeutic applications need to be explored in different disease models. Fourth, its pharmacokinetics and pharmacodynamics need to be studied to optimize its dosage and administration. Finally, its potential drug-drug interactions need to be evaluated to ensure its safety in combination with other drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. However, further studies are required to elucidate its exact mechanism of action, evaluate its efficacy and safety, and explore its potential therapeutic applications in different disease models.
Synthesis Methods
3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid can be synthesized through a multi-step process that involves the reaction of phenylalanine with various reagents. The first step involves the protection of the amino and carboxyl groups of phenylalanine using a suitable protecting group. The second step involves the alkylation of the protected phenylalanine with 5-methylfurfuryl chloride. The third step involves the deprotection of the protected amino and carboxyl groups to obtain this compound.
Scientific Research Applications
3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. This compound has also been found to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Safety and Hazards
properties
IUPAC Name |
3-acetamido-3-(5-methylfuran-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6-3-4-9(15-6)8(5-10(13)14)11-7(2)12/h3-4,8H,5H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOZMASHQFUKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

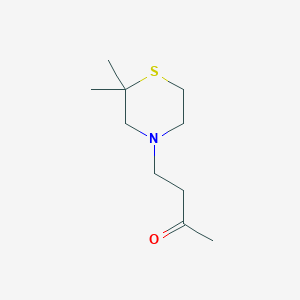
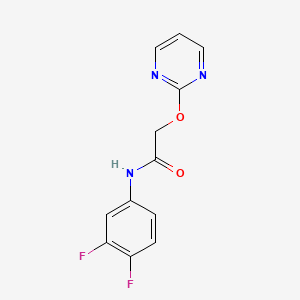

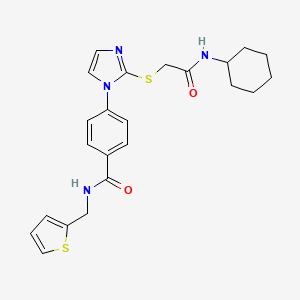
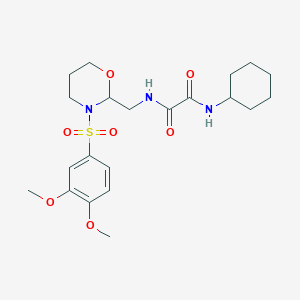
![1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2693791.png)
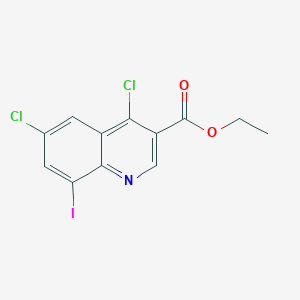

![Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2693794.png)
![6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2693797.png)
![N-(2-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2693798.png)
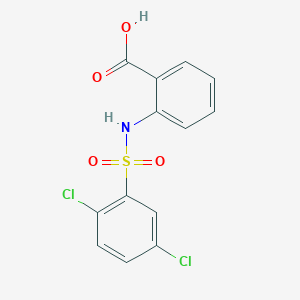
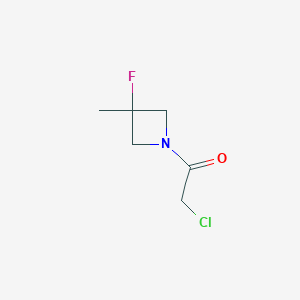
![2-[5-(4-Chloro-phenyl)-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B2693808.png)